

# Bevasiranib (Cand5) Initial Clinical Trial Results: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial clinical trial results for Bevasiranib (formerly Cand5), a first-in-class small interfering RNA (siRNA) therapeutic developed for the treatment of wet age-related macular degeneration (wet AMD). Bevasiranib was designed to silence the gene responsible for producing vascular endothelial growth factor (VEGF), a key driver of angiogenesis and vascular permeability in the pathogenesis of wet AMD.[1][2] While the clinical development of Bevasiranib was ultimately discontinued, the initial Phase I and II trial data provide valuable insights into the potential of siRNA-based therapies for ophthalmic diseases.

## **Mechanism of Action**

Bevasiranib is a synthetic siRNA molecule that leverages the natural process of RNA interference (RNAi).[2] Upon intravitreal injection, Bevasiranib enters retinal cells and is incorporated into the RNA-induced silencing complex (RISC). This complex then targets and cleaves the messenger RNA (mRNA) encoding for VEGF-A, thereby preventing its translation into protein.[1] By reducing the production of new VEGF-A, Bevasiranib aimed to decrease choroidal neovascularization (CNV), vascular leakage, and ultimately, vision loss associated with wet AMD.[1][2]

## **Signaling Pathway**



The following diagram illustrates the targeted VEGF signaling pathway in wet AMD and the proposed mechanism of action for Bevasiranib.



Click to download full resolution via product page

VEGF Signaling Pathway and Bevasiranib's Mechanism of Action.

## **Initial Clinical Trial Data**

While detailed quantitative results from the initial Phase I and II trials of Bevasiranib are not extensively published, the available information indicates that the drug was safe and showed preliminary signs of efficacy.

## **Phase I Trial**

The initial Phase I study was a non-randomized, open-label, dose-escalation trial designed to assess the safety and tolerability of a single intravitreal injection of Bevasiranib in patients with wet AMD.



| Parameter           | Description                                                                                                                                                |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design        | Non-randomized, open-label, dose-escalation                                                                                                                |
| Patient Population  | 15 patients with wet AMD                                                                                                                                   |
| Dosage Groups       | 0.1 mg, 0.33 mg, 1.0 mg, 1.5 mg, and 3.0 mg                                                                                                                |
| Administration      | Single intravitreal injection                                                                                                                              |
| Primary Endpoint    | Safety and tolerability                                                                                                                                    |
| Secondary Endpoints | Preliminary efficacy (e.g., changes in visual acuity and lesion characteristics)                                                                           |
| Reported Outcomes   | The treatment was reported to be well-tolerated.  Specific quantitative efficacy data from this phase have not been detailed in available publications.[1] |

## Phase II Trial (C.A.R.E. Study)

The Phase II trial, known as the C.A.R.E. (Cand5 Anti-VEGF RNAi Evaluation) study, was a randomized, double-masked, dose-comparison study to further evaluate the safety and efficacy of Bevasiranib.



| Parameter          | Description                                                                                                                                                                                                                                                                                          |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design       | Randomized, double-masked, dose-comparison                                                                                                                                                                                                                                                           |
| Patient Population | 129 patients with wet AMD, including those with rapidly progressing lesions or who had failed previous treatments.                                                                                                                                                                                   |
| Dosage Groups      | Three dose levels were tested.                                                                                                                                                                                                                                                                       |
| Administration     | Intravitreal injections                                                                                                                                                                                                                                                                              |
| Key Endpoints      | Safety, near vision, choroidal neovascularization (CNV) lesion size, and time to rescue therapy.                                                                                                                                                                                                     |
| Reported Outcomes  | Bevasiranib was found to be safe and well-tolerated.[2] A dose-related positive effect was observed across multiple endpoints, including near vision, lesion size, and the need for rescue treatment.[2] However, specific quantitative data demonstrating these effects are not publicly available. |

# **Experimental Protocols**Patient Population

The initial trials enrolled patients with a diagnosis of wet age-related macular degeneration. Key inclusion and exclusion criteria are summarized below.

#### Inclusion Criteria:

- Age 50 years or older.
- Presence of subfoveal classic, predominantly classic, or minimally classic choroidal neovascularization secondary to AMD.
- Best-corrected visual acuity (BCVA) between 20/50 and 20/320 in the study eye.
- Total lesion size of less than 12 disc areas, with at least 50% active CNV.



#### **Exclusion Criteria:**

- Concomitant ocular diseases such as glaucoma, uveitis, or diabetic retinopathy.
- Presence of pigment epithelial tears or rips.
- Acute ocular or periocular infection in the study eye.
- Significant sub-foveal scarring, atrophy, or hemorrhage.
- Certain prior treatments for wet AMD within a specified timeframe.

### **Administration**

Bevasiranib was administered via intravitreal injection. The procedure was performed in a sterile environment by a trained ophthalmologist. The eye was anesthetized, and povidone-iodine was used to disinfect the ocular surface to minimize the risk of infection. A sterile speculum was used to keep the eyelids open, and the injection was made through the pars plana into the vitreous cavity.

## **Experimental Workflow**

The following diagram outlines the general workflow for the initial clinical trials of Bevasiranib.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acuity Pharmaceuticals Reports Positive Initial Phase II Results For Bevasiranib (Cand5)
   In Wet AMD BioSpace [biospace.com]
- To cite this document: BenchChem. [Bevasiranib (Cand5) Initial Clinical Trial Results: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10858692#bevasiranib-cand5-initial-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com